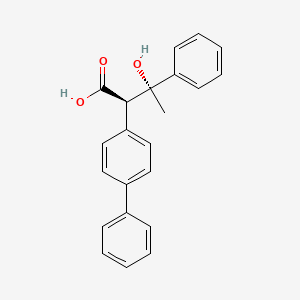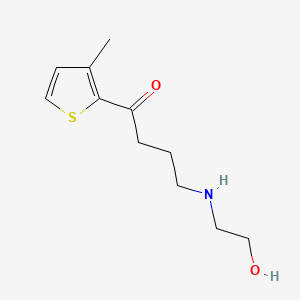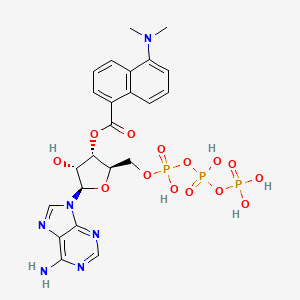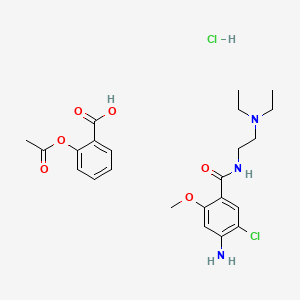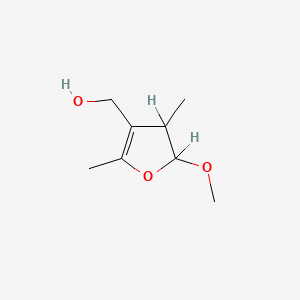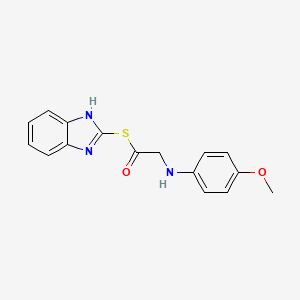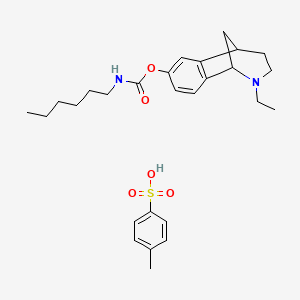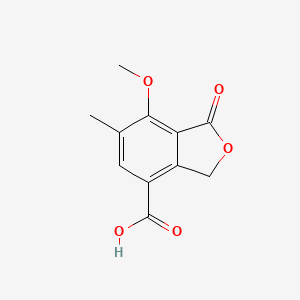
Convolvulanic acid B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of convolvulanic acid B involves the isolation from fungal sources. Specifically, it has been isolated from the fungus Phomopsis convolvulus . The synthetic routes and reaction conditions for this compound are not extensively documented in the literature. the isolation process typically involves chromatographic techniques and nuclear magnetic resonance (NMR) spectroscopy for structural characterization .
Chemical Reactions Analysis
Convolvulanic acid B undergoes various chemical reactions, including oxidation, reduction, and cycloaddition reactions . Common reagents used in these reactions include Lewis acids and bases. The major products formed from these reactions are typically derivatives of the original phthalide structure .
Scientific Research Applications
Convolvulanic acid B has several scientific research applications. It is primarily studied for its herbicidal activity, making it a potential candidate for agricultural applications . Additionally, its bioactive properties make it of interest in medicinal chemistry for the development of new therapeutic agents . The compound’s unique structure also makes it a valuable subject for studies in organic chemistry and natural product synthesis .
Mechanism of Action
Comparison with Similar Compounds
Convolvulanic acid B is similar to other phthalide compounds such as convolvulanic acid A and convolvulol . These compounds share a similar core structure but differ in their functional groups and bioactivity . This compound is unique due to its specific herbicidal activity and its distinct structural features .
Properties
CAS No. |
479-14-1 |
|---|---|
Molecular Formula |
C11H10O5 |
Molecular Weight |
222.19 g/mol |
IUPAC Name |
7-methoxy-6-methyl-1-oxo-3H-2-benzofuran-4-carboxylic acid |
InChI |
InChI=1S/C11H10O5/c1-5-3-6(10(12)13)7-4-16-11(14)8(7)9(5)15-2/h3H,4H2,1-2H3,(H,12,13) |
InChI Key |
LEHYHKDJJLQWJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2COC(=O)C2=C1OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


